Ethyl 3-methyl-2,6-dinitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

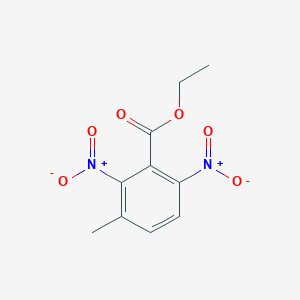

Ethyl 3-methyl-2,6-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of benzoic acid, characterized by the presence of two nitro groups and an ethyl ester group. This compound is primarily used in chemical research and has various applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2,6-dinitrobenzoate can be synthesized through the nitration of ethyl 3-methylbenzoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Reduction: The major product formed is ethyl 3-methyl-2,6-diaminobenzoate.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Ethyl 3-methyl-2,6-dinitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2,6-dinitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to affect cellular respiration and enzyme activity .

Comparison with Similar Compounds

Ethyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at the 3 and 5 positions.

Methyl 3-methyl-2,6-dinitrobenzoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

Ethyl 3-methyl-2,6-dinitrobenzoate (EMDN) is a nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of the biological activity of EMDN, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

EMDN is characterized by the presence of two nitro groups and an ethyl ester functional group attached to a methyl-substituted benzoic acid. The molecular formula is C₉H₈N₂O₄, with a molecular weight of approximately 196.17 g/mol. The structural formula can be represented as follows:

Target Organisms : EMDN primarily exhibits antifungal activity against various strains of Candida, including Candida albicans. It may also show antibacterial properties against certain Gram-positive and Gram-negative bacteria.

Mode of Action : The compound operates through a multi-target antifungal mechanism. Its nitro groups can act as electrophiles, allowing EMDN to interact with nucleophilic sites in microbial cells, leading to disruption in cellular functions and metabolism .

Antifungal Activity

Recent studies have demonstrated that EMDN possesses significant antifungal activity. The Minimum Inhibitory Concentration (MIC) values for EMDN against Candida albicans have been reported as low as 0.52 mM, indicating potent activity .

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| This compound | 0.52 | Candida albicans |

Case Studies

- Antifungal Efficacy Study : A study evaluated the antifungal activity of EMDN alongside other derivatives of dinitrobenzoates. Results indicated that EMDN was among the most effective compounds tested, demonstrating its potential for therapeutic applications in treating fungal infections .

- Biochemical Characterization : Another investigation focused on the biochemical properties of EMDN and its interaction with cellular components. It was found that EMDN could influence gene expression and enzyme activity through binding interactions with biomolecules.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of EMDN is not thoroughly characterized; however, compounds with similar structures often exhibit moderate solubility and bioavailability. Toxicity studies are essential to assess the safety profile of EMDN for potential therapeutic use.

Properties

IUPAC Name |

ethyl 3-methyl-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPLYIKOQVCSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.